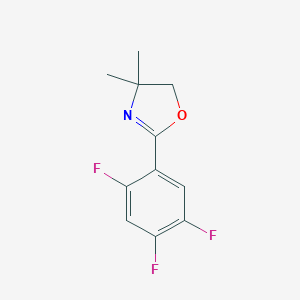

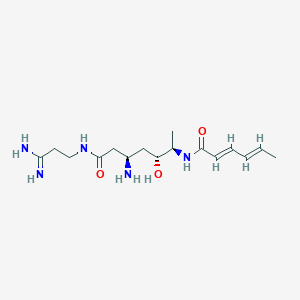

2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,5-Trifluorophenylacetic acid is a fluorophenylacetic acid, which is a valuable intermediate for preparing various pharmacologically active compounds . In particular, trifluorophenylacetic acids are used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme .

Synthesis Analysis

Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, a key precursor of the antidiabetic sitagliptin, have been described . All routes start from the same aldehyde precursor and involve at least one biocatalytic step, including reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .Molecular Structure Analysis

The molecular formula of 2,4,5-Trifluorophenylacetic acid is C8H5F3O2 . The molecular formula of 2,4,5-Trifluorophenylboronic acid is C6H4BF3O2 .Chemical Reactions Analysis

The biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine involve various chemical reactions including reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .Wissenschaftliche Forschungsanwendungen

Anticancer Activities

2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole and its derivatives have shown potential in anticancer activities. Studies have focused on the cytotoxicity of certain compounds, exploring their ability to induce apoptosis, disrupt mitochondrial membrane potential, and generate reactive oxygen species in cancer cells. This research opens up possibilities for the compound's use in tackling malignant diseases through these mechanisms (Kuete, Karaosmanoğlu, & Sivas, 2017).

Synthesis and Applications in Material Science

The compound and its related structures have been extensively studied for their synthesis and applications in material science. For example, 5,5′-Methylene-bis(benzotriazole) is a valuable intermediate in the preparation of metal passivators and light-sensitive materials. The practical and environmentally friendly synthesis processes for these compounds highlight their significance in green chemistry (Gu, Yu, Zhang, & Xu, 2009).

Optoelectronic Applications

Derivatives of 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole have been recognized for their applications in optoelectronics. The BODIPY-based materials, for example, are used in organic light-emitting diodes (OLEDs) and have shown potential as 'metal-free' infrared emitters, promoted by aggregation-induced emission. This indicates the compound's utility in the advancement of organic optoelectronic devices (Squeo & Pasini, 2020).

Anti-inflammatory and Antibacterial Properties

Some derivatives of the compound have been noted for their anti-inflammatory and antibacterial properties. The specific position of trifluoromethyl groups on the pyrazole nucleus influences the activity profile, indicating the compound's potential in medicinal chemistry for developing novel anti-inflammatory and antibacterial agents (Kaur, Kumar, & Gupta, 2015).

Safety And Hazards

Zukünftige Richtungen

The integration of biocatalytic steps in retrosynthetic analysis of a target molecule offers multiple advantages, such as reduction of the environmental footprint of the process, viability of milder and safer reaction conditions, and accessibility of transformations that are challenging with traditional chemical synthesis .

Eigenschaften

IUPAC Name |

4,4-dimethyl-2-(2,4,5-trifluorophenyl)-5H-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c1-11(2)5-16-10(15-11)6-3-8(13)9(14)4-7(6)12/h3-4H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTYWFRSDUCLRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC(=C(C=C2F)F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451773 |

Source

|

| Record name | 4,4-Dimethyl-2-(2,4,5-trifluorophenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole | |

CAS RN |

125290-72-4 |

Source

|

| Record name | 4,4-Dimethyl-2-(2,4,5-trifluorophenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)